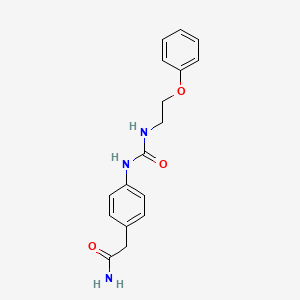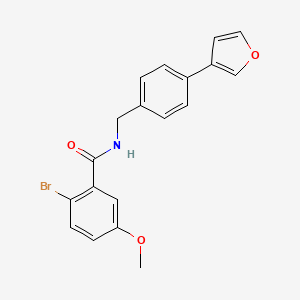![molecular formula C19H19N5O4S B2514137 2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide CAS No. 902593-29-7](/img/structure/B2514137.png)
2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide” is a chemical compound . It is related to the family of triazolopyrimidines , which are widely studied and used in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves regioselective one-pot procedures . A Biginelli-like multicomponent reaction (MCR) has been used to synthesize C-6 ester-substituted amino-TZP analogues . The use of mild acidic conditions is directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been described in the context of a Biginelli-like multicomponent reaction . This involves the use of different conditions to achieve regioselective synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into triazoloquinazolines, which share a similar core structure to the compound , has explored various synthesis methods and chemical properties. For example, studies have shown methods for preparing triazoloquinazolinium betaines and exploring molecular rearrangements, highlighting the chemical versatility and reactivity of such compounds. These methodologies provide a foundation for creating a variety of derivatives with potential applications in medicinal chemistry and material science (Crabb et al., 1999). Moreover, novel synthesis routes have been developed for 1-substituted-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolines, further expanding the utility and accessibility of these compounds in research settings (Fathalla et al., 2007).
Pharmacological Applications
Beyond their chemical interest, triazoloquinazoline derivatives have been investigated for their potential pharmacological activities. For instance, research into 1,2,4-triazoloquinazoline derivatives has identified compounds with significant H1-antihistaminic activity, suggesting potential therapeutic applications in allergy and inflammatory conditions. These studies not only demonstrate the compounds' pharmacological potentials but also their minimal sedative effects, which is a desirable characteristic for antihistamines (Alagarsamy et al., 2007). Another study focused on the synthesis and investigation of novel triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents, reinforcing the importance of structural variations in modulating biological activities (Alagarsamy et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been studied and used in medicinal chemistry, particularly in the development of antiviral agents .
Mode of Action
It’s worth noting that similar compounds have been used to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction, which is crucial in the life cycle of certain rna viruses .
Biochemical Pathways
Given its potential antiviral properties, it may interfere with the replication of rna viruses by inhibiting key enzymes in their life cycle .
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties .
Result of Action
Compounds with similar structures have shown promising antiviral activity against rna viruses, including influenza virus and flaviviruses .
Action Environment
The synthesis of similar compounds has been achieved under finely tunable conditions, suggesting that the compound’s activity could potentially be influenced by environmental factors .
Eigenschaften
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-21-18-13-7-15(26-2)16(27-3)8-14(13)22-19(24(18)23-11)29-10-17(25)20-9-12-5-4-6-28-12/h4-8H,9-10H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXVXDMMZPBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4=CC=CO4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)


![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)